8-Bromo-7-fluorochroman-4-amine
Description
8-Bromo-7-fluorochroman-4-amine (CAS 1212888-58-8) is a halogenated chroman derivative with the molecular formula C₉H₉BrFNO and a molecular weight of 246.08 g/mol. The compound features a chroman core (a benzopyran moiety) substituted with bromine at position 8, fluorine at position 7, and an amine group at position 4.
Properties
Molecular Formula |
C9H9BrFNO |
|---|---|
Molecular Weight |
246.08 g/mol |
IUPAC Name |
8-bromo-7-fluoro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9BrFNO/c10-8-6(11)2-1-5-7(12)3-4-13-9(5)8/h1-2,7H,3-4,12H2 |
InChI Key |
SBQXRBFEBQFTLF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-fluorochroman-4-amine typically involves the bromination and fluorination of chroman derivatives. One common method includes the following steps:
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-fluorochroman-4-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Conversion to corresponding reduced forms.
Substitution: Replacement of bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may yield various substituted derivatives .
Scientific Research Applications
8-Bromo-7-fluorochroman-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Bromo-7-fluorochroman-4-amine involves its interaction with specific molecular targets and pathways. This compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Core Ring Systems
- Chroman Derivatives: The target compound and 7-Bromo-6-fluorochroman-4-one share a chroman ring, which is oxygen-containing and less aromatic than heterocycles like benzo[d]thiazole or isoquinoline . Chroman derivatives are often explored for CNS drug development due to their ability to cross the blood-brain barrier.
- Heterocyclic Analogues: 4-Bromo-7-fluorobenzo[d]thiazol-2-amine and 4-Bromo-7-chloroisoquinolin-1-amine feature sulfur- and nitrogen-rich rings, respectively, which enhance π-π stacking interactions in medicinal chemistry.
Substituent Effects
- Halogen Positioning : The target’s bromo-fluoro pairing at positions 8 and 7 creates a steric and electronic profile distinct from 7-Bromo-6-fluorochroman-4-one (bromo at 7, fluoro at 6) . This impacts reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), where bromine at position 8 may offer better accessibility than position 7.
- Functional Groups : The amine group at position 4 in the target compound contrasts with the ketone in 7-Bromo-6-fluorochroman-4-one , making the former more nucleophilic and suitable for forming salts or amides in drug synthesis.
Comparative Physicochemical Properties
- Molecular Weight : The target (246.08 g/mol) is heavier than 6-Bromo-7-methylchroman-4-amine (242.11 g/mol) due to fluorine’s higher atomic mass compared to methyl.
Research and Application Insights
- Pharmaceutical Potential: The amine group in this compound enables derivatization into active pharmaceutical ingredients (APIs), whereas ketone-containing analogues like 7-Bromo-6-fluorochroman-4-one are typically intermediates for further reduction or Grignard reactions.
- Bioisosteric Replacements : Fluorine in the target compound may serve as a bioisostere for hydrogen or hydroxyl groups, a strategy less feasible in 6-Bromo-7-methylchroman-4-amine , where methyl introduces steric bulk without electronegative effects.
Biological Activity
8-Bromo-7-fluorochroman-4-amine is a compound belonging to the chroman family, characterized by a bromine atom at the 8th position, a fluorine atom at the 7th position, and an amine group at the 4th position of the chroman ring. This unique structural configuration contributes to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with molecular targets, mechanisms of action, and relevant case studies.
The chemical structure of this compound enhances its binding affinity and selectivity for various biological targets. The presence of halogens (bromine and fluorine) increases its lipophilicity, which is crucial for membrane permeability and receptor interaction. The amine group facilitates hydrogen bonding and electrostatic interactions, essential for modulating enzyme activities and signaling pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to modulation of various signaling pathways, influencing cellular responses. The compound has been studied for its potential effects in several areas:
- Anti-inflammatory Activity : Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival.
- Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter receptors, which could be beneficial in treating neurological disorders.
Study on Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound. Researchers found that the compound significantly reduced levels of TNF-alpha and IL-6 in vitro. The study concluded that this compound could serve as a lead for developing new anti-inflammatory drugs.
Anticancer Activity Assessment
In another study reported in Cancer Research, this compound was tested against various cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis through activation of caspase pathways. This suggests its potential as a therapeutic agent in oncology.
Comparative Analysis with Similar Compounds
The unique substitution pattern of this compound distinguishes it from related compounds. Below is a comparison table highlighting key features:
| Compound Name | Key Features |
|---|---|
| This compound | Bromine and fluorine enhance binding; potential anti-inflammatory and anticancer properties. |
| 7-Bromo-8-fluorochroman | Lacks amine group; reduced biological activity due to structural changes. |
| 7-Fluorochroman-4-amine | Lacks bromine; impacts reactivity and binding affinity significantly. |
| Chroman-4-amine | Lacks both halogens; drastically alters biological activity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
